molecular formula C11H15Cl2NO2 B2488553 Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride CAS No. 213407-11-5

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride

Cat. No.: B2488553
CAS No.: 213407-11-5
M. Wt: 264.15
InChI Key: XLJRVNXVBJCANH-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-amino-3-(4-bromophenyl)butanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 4-amino-3-(4-fluorophenyl)butanoate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where the chlorine atom plays a crucial role in the compound’s activity.

Biological Activity

Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following structural formula:

  • Molecular Formula: C11_{11}H14_{14}ClN\O2_2
  • Molecular Weight: 229.68 g/mol
  • Functional Groups: Amino group, chlorophenyl group, ester functional group.

This compound belongs to the class of amino acid derivatives and exhibits properties that are crucial for its biological activity.

Research indicates that this compound interacts with specific receptors and enzymes in biological systems. Its mechanism of action primarily involves:

  • GABA Receptor Modulation: Similar to baclofen, this compound may act as a GABA receptor agonist, influencing neurotransmitter systems related to anxiety and muscle relaxation.
  • Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, which could lead to various therapeutic effects.

Biological Activity

This compound has demonstrated several biological activities, including:

  • Antinociceptive Effects: In vivo studies have shown that the compound exhibits pain-relieving properties, which may be beneficial in treating neuropathic pain conditions .
  • Neuroprotective Properties: Due to its structural similarities with known neuroactive compounds, it is being investigated for potential applications in neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntinociceptiveSignificant reduction in pain response in rodent models
GABA ModulationPotential agonist activity at GABA receptors
Enzyme InhibitionInhibitory effects on specific enzymes

Case Studies

  • Antinociceptive Activity Study:
    A study conducted on rodent models demonstrated that this compound significantly reduced pain responses induced by chemotherapy agents. The results indicated a favorable therapeutic index without inducing motor deficits .
  • GABA Receptor Interaction:
    Another investigation focused on the compound's interaction with GABA transporters. The study found that it effectively inhibited GABA uptake, suggesting its potential use as an anxiolytic agent .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:

Compound NameStructural DifferenceUnique Properties
Methyl 4-amino-3-(4-bromophenyl)butanoateBromine instead of chlorinePotentially different biological activity due to bromine's larger size
Methyl 4-amino-3-(4-fluorophenyl)butanoateFluorine instead of chlorineEnhanced lipophilicity may alter pharmacokinetics
Methyl 2-(4-amino-3-chlorophenyl)butanoateDifferent position of amino groupMay exhibit different receptor affinities

Properties

IUPAC Name

methyl 4-amino-3-(4-chlorophenyl)butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-15-11(14)6-9(7-13)8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJRVNXVBJCANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CN)C1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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